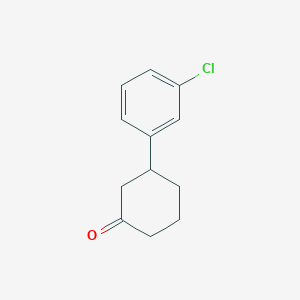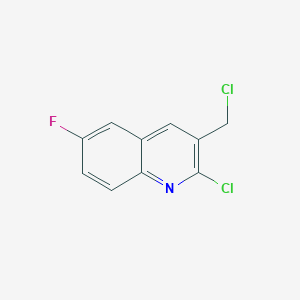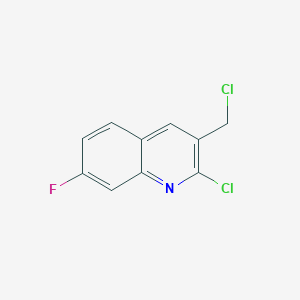
Citrulline malate
描述
Citrulline malate is a compound formed by combining the amino acid citrulline with malic acid. It has gained popularity in the field of sports nutrition and supplementation due to its potential to enhance exercise performance and recovery. Citrulline is naturally found in foods like watermelon, while malic acid is present in apples and other fruits .
作用机制
- Its primary targets include:
Target of Action
Mode of Action
生化分析
Biochemical Properties
As a nitric oxide (NO) enhancer, Citrulline malate has been touted as a potential ergogenic aid to both resistance and high-intensity exercise performance, as well as the recovery of muscular performance . The mechanism has been associated with enhanced blood flow to active musculature . It might be more far-reaching as either ammonia homeostasis could be improved, or ATP production could be increased via greater availability of malate .
Cellular Effects
This compound might improve muscle recovery via increased nutrient delivery and/or removal of waste products . It has been observed that this compound supplementation can lead to a more pronounced increase in physical performance in athletes .
Molecular Mechanism
The molecular mechanism of this compound is associated with its role as a direct NO precursor . It exerts its effects at the molecular level through improved blood flow, contractility, and mitochondrial respiration .
Temporal Effects in Laboratory Settings
It has been observed that a single acute 8 g dose of this compound on either resistance exercise performance or cycling has produced equivocal results .
Dosage Effects in Animal Models
It has been suggested that further exploration of the optimal dose is required, including quantification of the bioavailability of NO, citrulline, and malate following ingestion of a range of this compound doses .
Metabolic Pathways
This compound is involved in the nitric oxide synthesis pathway . It may improve skeletal muscle function and performance through improved blood flow, contractility, and mitochondrial respiration .
Transport and Distribution
It is known that this compound can enhance blood flow to active musculature .
Subcellular Localization
It is known that this compound can enhance blood flow to active musculature, suggesting it may have a role in the cytoplasm or mitochondria where energy production takes place .
准备方法
Synthetic Routes and Reaction Conditions
Citrulline malate can be synthesized through the reaction of citrulline with malic acid. The process typically involves dissolving citrulline in water and then adding malic acid under controlled conditions to form this compound. The reaction is usually carried out at room temperature and may require stirring to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. In this process, specific strains of bacteria or yeast are used to convert substrates like glucose into citrulline, which is then combined with malic acid to form this compound. This method is cost-effective and can be scaled up for large-scale production .
化学反应分析
Types of Reactions
Citrulline malate undergoes several types of chemical reactions, including:
Oxidation: Citrulline can be oxidized to form arginine, which is a precursor to nitric oxide.
Reduction: Citrulline can be reduced to form ornithine, another amino acid involved in the urea cycle.
Substitution: Citrulline can participate in substitution reactions where its amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nitric oxide synthase for oxidation reactions and various reducing agents for reduction reactions. These reactions are typically carried out under physiological conditions, such as body temperature and neutral pH .
Major Products Formed
The major products formed from reactions involving this compound include arginine, nitric oxide, and ornithine. These products play crucial roles in various metabolic pathways, including the urea cycle and nitric oxide synthesis .
科学研究应用
Citrulline malate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other amino acids and nitric oxide.
Biology: Studied for its role in the urea cycle and its effects on ammonia detoxification.
Medicine: Investigated for its potential to improve cardiovascular health, enhance exercise performance, and aid in muscle recovery.
Industry: Used in the formulation of dietary supplements and sports nutrition products .
相似化合物的比较
Similar Compounds
L-Arginine: Another amino acid that is a direct precursor to nitric oxide.
Agmatine Sulfate: A compound derived from arginine that also enhances nitric oxide production.
Beta-Alanine: An amino acid that helps buffer acid in muscles, improving endurance
Uniqueness of Citrulline Malate
This compound is unique in its dual action of increasing nitric oxide production and enhancing energy production through the Krebs cycle. This combination makes it particularly effective for improving exercise performance and reducing muscle fatigue compared to other similar compounds .
属性
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVUXYZTXCEBX-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970275 | |
| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70796-17-7, 54940-97-5 | |
| Record name | Citrulline malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70796-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citrulline malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Citrulline DL-Malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRULLINE MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of citrulline malate (CM)?
A1: CM exerts its effects through multiple mechanisms. [] Citrulline is a key player in the urea cycle, promoting the detoxification of ammonia, a byproduct of intense exercise. [, , , ] Malate participates in the citric acid cycle, potentially influencing energy production in the mitochondria. [, , , ] Additionally, CM may contribute to increased nitric oxide (NO) production via the citrulline-NO cycle, potentially impacting blood flow and muscle function. [, , , , , ]
Q2: Does CM influence post-exercise recovery?
A3: Research on CM's impact on muscle recovery after exercise is inconclusive. While some studies report faster lactate recovery and reduced muscle soreness with CM supplementation, [, ] others indicate no significant improvements in muscle recovery markers like creatine kinase levels or perceived muscle soreness. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound typically exists as a 1:1 mixture of L-citrulline (C6H13N3O3) and malic acid (C4H6O5). Therefore, its molecular formula is often represented as C10H19N3O8. The molecular weight of this complex is 309.27 g/mol.
Q4: Is there information available regarding the material compatibility and stability of CM under various conditions relevant to its applications?
A4: The provided research articles primarily focus on the physiological effects of CM supplementation in humans. Detailed information regarding its material compatibility and stability under various conditions is limited within these studies. Further research is needed to explore these aspects.
Q5: Does CM exhibit catalytic properties, and if so, are there any known applications related to these properties?
A5: The available research primarily focuses on the physiological effects of CM as a nutritional supplement. There is no evidence within these studies suggesting that CM possesses inherent catalytic properties.
Q6: Have computational chemistry and modeling techniques been utilized to study CM?
A7: Yes, Chemoreactome simulation has been employed to investigate the potential pharmacological effects of CM. [, ] This approach compared the predicted biological activities of CM with reference molecules like acetylcarnitine and meldonium. The simulations suggested potential antidepressant, anxiolytic, anti-inflammatory, and cardiovascular effects for CM. [, ]
Q7: Is there research exploring the structure-activity relationship of CM and its analogs?
A7: The provided articles primarily focus on the effects of CM itself. Further investigation is needed to understand how structural modifications to the citrulline or malate moieties might influence the biological activity, potency, and selectivity of CM analogs.
Q8: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to the production, handling, or disposal of CM?
A8: The provided research articles primarily focus on the physiological effects and potential applications of CM. Specific SHE regulations related to its production, handling, or disposal are not extensively discussed within these studies.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of CM in humans?
A11: Citrulline, a component of CM, is known to be well-absorbed in the gastrointestinal tract. [, ] Once absorbed, citrulline is primarily metabolized in the kidneys to arginine, which further contributes to NO production. [, , , ] Malate, the other component of CM, is involved in energy metabolism within the mitochondria. [, , ] The excretion pathways of CM and its metabolites are not fully elucidated in the provided research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloroimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3024609.png)

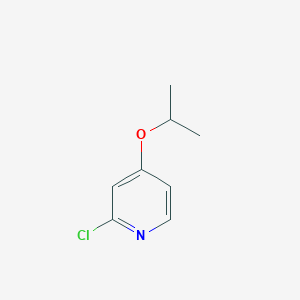

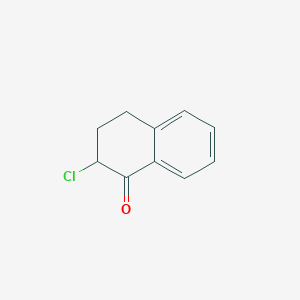
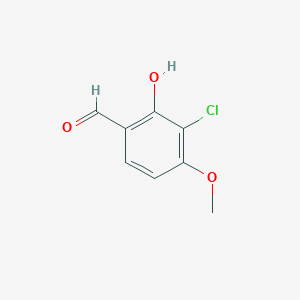

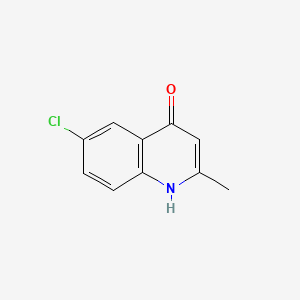
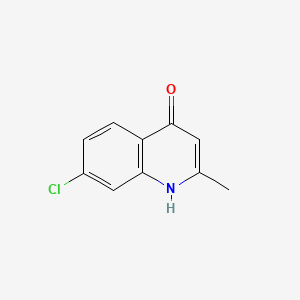
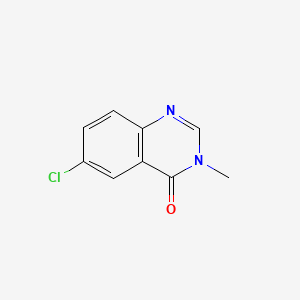
![N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-methanamine](/img/structure/B3024626.png)
